3-Methylhexanal

Catalog No.
S584048
CAS No.
19269-28-4
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexanal

CAS Number

19269-28-4

Product Name

3-Methylhexanal

IUPAC Name

3-methylhexanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3

InChI Key

ZSJUABCTGCNBPF-UHFFFAOYSA-N

SMILES

CCCC(C)CC=O

Solubility

Very slightly soluble in water; soluble in pentane and diethyl ether
Soluble (in ethanol)

Canonical SMILES

CCCC(C)CC=O

Analytical Standard:

One of the primary applications of 3-Methylhexanal in scientific research is as an analytical standard. Its known properties and readily identifiable characteristics make it valuable for quantifying its presence in various samples using specific techniques like gas chromatography (GC) and other chromatography methods []. This allows researchers to:

  • Measure levels of 3-Methylhexanal: in biological samples, such as blood or urine, to understand its involvement in metabolic pathways or potential exposure scenarios.
  • Identify and quantify 3-Methylhexanal in food products: to ensure quality control and compliance with safety regulations [].
  • Analyze the presence of 3-Methylhexanal in environmental samples: like air or water, to understand its potential environmental impact.

Research on Chemical Reactions:

-Methylhexanal can also be used as a model compound in studies investigating various chemical reactions. Its well-defined structure and reactivity make it suitable for:

  • Studying the behavior of alkanes: which are a class of hydrocarbons with similar structures, in various reaction conditions, such as hydrocarboxylation or oxygenation [].
  • Investigating the catalytic activity of different materials: by observing their ability to convert 3-Methylhexanal into specific products under controlled conditions [].

Other Potential Applications:

While less explored, there is ongoing research on the potential use of 3-Methylhexanal in other areas of scientific research, such as:

  • Development of novel materials: with specific functionalities by incorporating 3-Methylhexanal into their structure.
  • Studies on the interaction of 3-Methylhexanal with biological systems: to understand its potential biological effects.

3-Methylhexanal is characterized by its branched structure, which influences its physical and chemical properties. The presence of the aldehyde group (C=O) contributes to its reactivity, making it a subject of interest in organic chemistry. It is primarily identified as an analytical standard in scientific research, particularly in chromatography techniques due to its well-defined characteristics .

  • Oxidation: In the presence of oxidizing agents, 3-Methylhexanal can be converted into 3-Methylhexanoic acid. This reaction exemplifies the typical behavior of aldehydes, which can be further oxidized to carboxylic acids.
  • Reduction: The aldehyde can be reduced to form 3-Methylhexanol using reducing agents such as sodium borohydride. This transformation highlights the versatility of aldehydes in synthetic organic chemistry.
  • Aldol Condensation: 3-Methylhexanal can participate in aldol condensation reactions with other carbonyl compounds, yielding β-hydroxyaldehydes or aldol products depending on the reaction conditions and reactants involved.

Research on the biological activity of 3-Methylhexanal is limited but indicates potential roles in various biochemical processes. Its structure suggests that it may interact with biological membranes due to its hydrophobic and polar characteristics. Some studies have explored its possible formation through the oxidation of branched-chain fatty acids, hinting at a metabolic pathway involving this compound .

Several methods can be employed to synthesize 3-Methylhexanal:

  • Oxidation of Alcohols: It can be synthesized by oxidizing 3-Methylhexanol using oxidizing agents.
  • Aldol Reactions: The compound can also be produced through aldol condensation followed by dehydration reactions involving appropriate carbonyl precursors.
  • Isomerization: Certain branched hydrocarbons may undergo rearrangement to yield 3-Methylhexanal under specific conditions .

3-Methylhexanal has several applications:

  • Analytical Standard: It is widely used as an analytical standard in gas chromatography and other chromatographic methods for quantifying its presence in various samples.
  • Model Compound: Due to its defined structure, it serves as a model compound in studies investigating

Several compounds share structural similarities with 3-Methylhexanal. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
HexanalC6H12OStraight-chain aldehyde, less branched
2-MethylhexanalC7H14OMethyl group at the second carbon
3-HexenalC6H10OUnsaturated aldehyde
3-MethylpentanalC6H12OOne carbon shorter than 3-Methylhexanal

Uniqueness:

  • The presence of the methyl group at the third carbon distinguishes 3-Methylhexanal from other similar compounds, influencing both its physical properties and reactivity.
  • Its branched structure may affect how it interacts with various biological systems compared to straight-chain or differently branched aldehydes.

3-Methylhexanal belongs to the broader family of aliphatic aldehydes, which have been extensively studied in organic chemistry since the early 20th century. While documentation on the specific historical development of 3-methylhexanal is limited in the literature, its relevance has grown significantly with the advancement of analytical techniques, particularly gas chromatography, which enabled better identification and quantification of medium-chain aldehydes in various matrices.

The compound has gained increasing attention in flavor chemistry research, where it was identified as a component in the volatile fraction of various foods. Its role in food chemistry has evolved from being merely identified as a flavor constituent to becoming an important analytical standard for quality control and flavor research, as evidenced by its inclusion in standardized flavor databases and its assignment of a FEMA number (4261), which designates approved flavor ingredients.

Significance in Organic Chemistry Research

In organic chemistry, 3-methylhexanal serves as an important model compound for studying aldehyde reactivity and structural effects on chemical properties. The presence of a methyl branch at the C3 position creates a chiral center, making it valuable for studying stereochemical aspects of organic reactions. This structural characteristic distinguishes it from linear aldehydes and influences its physical properties and reactivity patterns.

The compound's well-defined structure makes it useful for:

  • Studying aldehyde oxidation mechanisms
  • Investigating reduction pathways to corresponding alcohols
  • Examining carbon-carbon bond formation reactions (e.g., aldol condensations)
  • Serving as a reference compound in chromatographic analyses

As an analytical standard, 3-methylhexanal facilitates the quantification of this compound in biological samples, plant materials, and food products, enabling researchers to establish correlations between its concentration and various sensory or biological effects.

Current Research Trends and Academic Focus

Recent research involving 3-methylhexanal has primarily focused on several key areas:

Flavor Chemistry and Food Science

3-Methylhexanal has attracted significant attention in food science, particularly in studies investigating flavor components and off-flavors in food products. One prominent research area involves its role in the characteristic beany flavor of soybean products. Studies have explored enzymatic approaches to eliminate or modify these flavors, with aldehyde dehydrogenase being investigated as a potential enzyme to convert aldehydes like 3-methylhexanal into their corresponding acids, thereby reducing undesirable flavor notes.

The compound's green, fruity, and fatty odor profile (with 91.14%, 79.06%, and 64.9% characteristic strengths, respectively) makes it particularly relevant in flavor research, where understanding the contribution of individual compounds to overall sensory perception is crucial.

Analytical Chemistry Applications

In analytical chemistry, 3-methylhexanal serves as a reference standard for method development and validation. Its use extends to:

  • Gas chromatography method development
  • Mass spectrometry fragmentation pattern studies
  • Development of solid-phase microextraction (SPME) techniques for volatile analysis

Chemical Ontology Classification and Nomenclature Studies

3-Methylhexanal occupies a specific position in chemical ontology classification systems. According to standardized chemical taxonomies, it is classified as follows:

Classification LevelCategory
KingdomOrganic compounds
Super ClassOrganic oxygen compounds
ClassOrganooxygen compounds
Sub ClassCarbonyl compounds
Direct ParentMedium-chain aldehydes

This hierarchical classification places 3-methylhexanal within the context of related compounds and helps researchers understand its relationship to other chemical entities. The compound has several synonyms and identifiers in chemical databases:

Name TypeIdentifier
IUPAC Name3-Methylhexanal
Systematic NameHexanal, 3-methyl-
CAS Registry Number19269-28-4
InChI KeyZSJUABCTGCNBPF-UHFFFAOYSA-N
FEMA Number4261
EINECS606-279-0

The compound's nomenclature follows standard IUPAC rules, with the name indicating a hexanal backbone with a methyl substituent at the third carbon position. This systematic approach to naming facilitates clear communication in scientific literature and ensures consistent identification across different research contexts.

Interdisciplinary Research Applications and Implications

3-Methylhexanal's applications span multiple scientific disciplines, demonstrating its versatility as a research compound:

Food Science and Technology

In food science, 3-methylhexanal is significant for:

  • Flavor profile analysis in various food products
  • Quality control in food manufacturing
  • Understanding off-flavor development during storage
  • Enzyme-mediated flavor modification studies

Research by Chiba et al. demonstrated that medium-chain aldehydes, including compounds like 3-methylhexanal, contribute to the green beany flavor in soybean products. Their work showed that enzymatic treatment with aldehyde dehydrogenase could potentially eliminate these flavor notes, suggesting practical applications in food processing.

Metabolomics and Biological Systems Research

As a metabolite detected in biological systems, 3-methylhexanal may have implications for metabolomic studies. The Human Metabolome Database (HMDB) classifies it as "detected but not quantified," indicating its presence in biological samples without established reference ranges. This presents opportunities for research into its:

  • Role in metabolic pathways
  • Potential as a biomarker for physiological or pathological processes
  • Interactions with biological systems

Environmental Chemistry

The physical and chemical properties of 3-methylhexanal, including its vapor pressure and water solubility characteristics, make it relevant for environmental chemistry research, particularly in:

  • Atmospheric chemistry studies
  • Environmental fate and transport modeling
  • Air quality research in indoor and outdoor settings

Isomerism Studies and Stereochemical Characterization

3-Methylhexanal represents a significant example of structural and stereochemical complexity within the aldehyde family of organic compounds [1]. The compound exhibits constitutional isomerism with other heptanal derivatives and demonstrates stereoisomerism due to the presence of a chiral center [2]. The molecular formula C₇H₁₄O encompasses multiple structural arrangements, with 3-methylhexanal being one of several branched aldehyde isomers possible within this molecular framework [2].

The stereochemical characterization of 3-methylhexanal reveals the presence of two distinct enantiomers arising from the asymmetric carbon at position 3 [1] [5]. These enantiomers, designated as (R)-3-methylhexanal and (S)-3-methylhexanal, exhibit identical physical and chemical properties except for their interaction with plane-polarized light and chiral environments [3] [5]. The International Union of Pure and Applied Chemistry nomenclature system provides systematic naming conventions that distinguish between these stereoisomeric forms [1].

Table 1: Basic Molecular Properties of 3-Methylhexanal

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight (g/mol)114.19
IUPAC Name3-Methylhexanal
CAS Registry Number19269-28-4
InChI KeyZSJUABCTGCNBPF-UHFFFAOYSA-N
SMILES NotationCCCC(C)CC=O
Functional GroupAldehyde (-CHO)
Number of Stereogenic Centers1
Possible Stereoisomers2 (R and S enantiomers)

Spectroscopic analysis techniques provide essential tools for characterizing the stereochemical properties of 3-methylhexanal [18] [19]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the molecular environment around the chiral center [18]. High-resolution proton nuclear magnetic resonance spectroscopy demonstrates seven different resonances for 3-methylhexanal, with chemical shifts providing information about the stereochemical arrangement [18].

The isomeric relationships between 3-methylhexanal and related compounds demonstrate the importance of structural analysis in organic chemistry [4] [7]. Constitutional isomers of 3-methylhexanal include various positional isomers of methylhexanal and other branched heptanal derivatives [7]. These relationships highlight the significance of systematic structural characterization in distinguishing between compounds with identical molecular formulas but different connectivity patterns [7].

Chirality Investigation and Stereogenic Centers

The chirality of 3-methylhexanal originates from the presence of a single stereogenic center located at carbon 3 (C3) [3] [5] [16]. This carbon atom exhibits tetrahedral geometry with four distinct substituents: a hydrogen atom, a methyl group, an ethyl group, and a propionaldehyde chain [5] [16]. The asymmetric nature of this carbon center renders the molecule chiral and gives rise to two non-superimposable mirror image forms [3] [5].

Table 2: Stereochemical Analysis of 3-Methylhexanal

ParameterDescription
Stereogenic Center PositionCarbon 3 (C3)
Attached Groups at C3H, CH₃, CH₂CH₃, CH₂CH₂CHO
Priority Order (Cahn-Ingold-Prelog)1: CHO > 2: CH₂CH₃ > 3: CH₃ > 4: H
R-Enantiomer ConfigurationClockwise arrangement (priority 1→2→3)
S-Enantiomer ConfigurationCounterclockwise arrangement (priority 1→2→3)
Optical ActivityBoth enantiomers are optically active
Chirality TypeCentral chirality
Mirror Image RelationshipNon-superimposable mirror images

The Cahn-Ingold-Prelog priority rules provide a systematic method for assigning absolute configuration to the stereogenic center in 3-methylhexanal [23] [24]. The aldehyde group receives the highest priority due to the presence of the carbonyl carbon, followed by the ethyl group, the methyl group, and finally the hydrogen atom [23] [24]. This priority assignment enables the determination of R or S configuration based on the spatial arrangement of these groups around the chiral center [23] [24].

Experimental evidence for the optical activity of 3-methylhexanal derivatives confirms the presence of chirality in this molecular system [26]. The compound demonstrates the ability to rotate plane-polarized light, with the direction and magnitude of rotation dependent upon the absolute configuration of the stereogenic center [26]. This optical activity serves as a fundamental characteristic that distinguishes between enantiomeric forms and provides evidence for the chiral nature of the molecule [26].

The stereogenic center in 3-methylhexanal exhibits central chirality, which represents the most common type of chirality encountered in organic molecules [16] [23]. This central chirality arises from the tetrahedral arrangement of four different groups around a single carbon atom [16] [23]. The presence of this stereogenic center creates the possibility for enantioselective interactions in biological systems and asymmetric synthetic transformations [14] [17].

Conformational Analysis and Molecular Geometry

The conformational landscape of 3-methylhexanal encompasses multiple rotational isomers arising from rotation around single bonds within the molecular framework [6] [11]. The molecule exhibits flexibility through rotation around carbon-carbon single bonds, with each rotational degree of freedom contributing to the overall conformational complexity [6] [11]. The most significant conformational variations occur through rotation around the bonds adjacent to the stereogenic center [11] [33].

Table 3: Conformational Analysis Data

Structural FeatureAnalysisEnergy Considerations
C1-C2 Bond RotationFree rotation, multiple conformersLow barrier (~3 kcal/mol)
C2-C3 Bond RotationRestricted by chiral center, gauche/anti formsModerate barrier (~3-4 kcal/mol)
C3-C4 Bond RotationInfluenced by methyl substitutionElevated barrier due to branching
C4-C5 Bond RotationRelatively free rotationLow barrier (~3 kcal/mol)
C5-C6 Bond RotationTerminal methyl group rotationVery low barrier (~1-2 kcal/mol)
Aldehyde Group GeometryPlanar sp² hybridization at C1Rigid planar geometry
Most Stable ConformationExtended anti-conformation for main chainLowest energy form
Steric InteractionsMinimal 1,3-diaxial interactionsSteric hindrance at C3

The aldehyde functional group in 3-methylhexanal adopts a planar geometry characteristic of sp² hybridized carbon atoms [12] [35]. The carbonyl carbon exhibits trigonal planar geometry with bond angles of approximately 120 degrees [12] [35]. This planar arrangement of the aldehyde group constrains the conformational flexibility at the terminal position of the molecule [35].

Molecular geometry calculations reveal that 3-methylhexanal preferentially adopts extended conformations that minimize steric interactions between substituents [9] [12]. The most stable conformational arrangements feature anti-periplanar relationships between bulky groups along the carbon chain [33]. These preferred conformations reflect the balance between steric repulsion and electronic stabilization within the molecular framework [33].

The methyl substituent at position 3 introduces additional conformational complexity through its interactions with adjacent groups [9] [12]. Rotation around the C2-C3 and C3-C4 bonds creates multiple conformational minima corresponding to staggered arrangements of substituents [11] [33]. These conformational preferences influence the overall molecular shape and affect the accessibility of different regions of the molecule for intermolecular interactions [33].

Experimental studies using spectroscopic techniques have identified distinct conformational populations in solution [4] [18]. Temperature-dependent nuclear magnetic resonance studies reveal dynamic equilibria between different conformational states [18]. These observations provide evidence for the conformational flexibility of 3-methylhexanal and demonstrate the influence of environmental factors on molecular geometry [18].

Structure-Activity Relationship Research

Structure-activity relationship investigations of 3-methylhexanal focus on understanding how molecular structural features influence biological and chemical activity [10] [14]. The stereochemical configuration of the molecule plays a crucial role in determining its interaction with biological receptors and enzymatic systems [14] [17]. Research demonstrates that enantiomeric forms of chiral aldehydes often exhibit distinct biological activities due to stereospecific recognition mechanisms [14] [17].

Table 4: Structure-Activity Relationship Parameters

Structural ParameterImpact on ActivityQuantitative Descriptor
Stereochemical ConfigurationEnantiomer-specific recognitionR/S designation
Molecular VolumeReceptor binding affinity~150 Ų (calculated)
Dipole MomentElectrostatic interactions~2.7 D (estimated)
Lipophilicity (LogP)Membrane permeability~2.1 (predicted)
Hydrogen Bonding CapacityProtein-ligand interactionsLimited (aldehyde C=O)
Steric BulkActive site complementarityModerate at C3
Electronic PropertiesElectrophilic/nucleophilic characterElectrophilic carbonyl
Conformational FlexibilityInduced fit mechanismsMultiple rotatable bonds

The aldehyde functional group represents a key pharmacophore element that influences the reactivity and biological activity of 3-methylhexanal [14] [28]. The electrophilic nature of the carbonyl carbon enables nucleophilic attack by biological molecules, facilitating covalent modification of proteins and other biomolecules [14] [28]. This reactivity pattern forms the basis for many structure-activity relationships observed with aldehyde-containing compounds [28].

Computational structure-activity relationship models incorporate molecular descriptors derived from the three-dimensional structure of 3-methylhexanal [10]. These descriptors include topological indices, electronic properties, and geometric parameters that quantitatively characterize molecular structure [10]. The integration of these descriptors into predictive models enables the estimation of biological activity based on structural features [10].

The branched structure of 3-methylhexanal contributes to its lipophilic character and influences its distribution properties in biological systems [2]. The methyl branch at position 3 increases the molecular surface area and affects the compound's ability to penetrate lipid membranes [2]. These structural modifications alter the pharmacokinetic properties and biological availability of the compound compared to linear aldehyde analogs [2].

Stereodivergent synthetic approaches demonstrate the importance of absolute configuration in structure-activity relationships [37] [40]. Research shows that different enantiomers of chiral aldehydes can be selectively accessed through asymmetric catalytic methods [37] [40]. These synthetic strategies enable the preparation of both enantiomeric forms for comparative biological evaluation [40].

Computational Approaches to Structural Elucidation

Computational chemistry methods provide powerful tools for elucidating the structural properties of 3-methylhexanal at the molecular level [30] [32] [34]. Density functional theory calculations offer accurate predictions of molecular geometry, electronic structure, and energetic properties for organic molecules [30] [34]. The application of these computational methods enables detailed analysis of structural features that are difficult to access through experimental techniques alone [30] [34].

Table 5: Computational Approaches and Methods

MethodApplicationAccuracy
Density Functional Theory (DFT)Electronic structure calculationsHigh for organic molecules
Hartree-Fock (HF)Initial geometry optimizationModerate accuracy
Molecular Dynamics (MD)Conformational dynamicsGood for dynamics
Semi-empirical MethodsRapid screening calculationsModerate accuracy
Ab Initio CalculationsHigh-accuracy calculationsHighest accuracy
Basis Set Selection6-31G(d), 6-311G(d,p), def2-TZVPDepends on system size
Functional SelectionB3LYP, M06-2X, PBE0Functional-dependent
Geometry OptimizationEnergy minimizationConvergence-dependent

Quantum chemical calculations using the M06-2X functional and def2-TZVP basis set have been successfully applied to predict the structural and energetic properties of organic molecules similar to 3-methylhexanal [38]. These calculations provide optimized three-dimensional geometries, enthalpies, Gibbs free energies, and vibrational frequencies that characterize the molecular system [38]. The computational results offer insights into the thermodynamic stability and dynamic behavior of different conformational states [38].

Molecular dynamics simulations enable the investigation of conformational flexibility and dynamic behavior of 3-methylhexanal in various environments [32]. These simulations provide time-resolved information about molecular motion and conformational transitions that complement static quantum chemical calculations [32]. The combination of molecular dynamics with experimental techniques offers a comprehensive understanding of molecular structure and dynamics [32].

Nuclear magnetic resonance chemical shift calculations using density functional theory methods provide theoretical predictions that can be compared with experimental spectra [30]. The Becke three-parameter Lee-Yang-Parr functional combined with appropriate basis sets yields calculated chemical shifts that correlate well with experimental values [30]. These computational predictions assist in the interpretation of complex nuclear magnetic resonance spectra and support structural assignments [30].

Electronic structure calculations reveal the distribution of electron density and molecular orbital characteristics of 3-methylhexanal [34] [38]. These calculations provide insights into the reactivity patterns and electronic properties that influence chemical behavior [38]. The computed molecular orbitals and electron density distributions help explain the electrophilic character of the aldehyde group and the stereochemical preferences observed experimentally [34].

Early processes relied on high-pressure cobalt catalysis; contemporary routes exploit rhodium, heterogenised metals, continuous-flow reactors, and even biocatalytic redox cascades. Each pathway is assessed here with respect to conversion, selectivity toward the branched aldehyde versus the linear isomer heptanal, carbon efficiency, and scalability.

Traditional Synthetic Route Optimisation

Conventional “high-pressure oxo” technology treats mixed C-6 olefins with synthesis gas over cobalt carbonyl complexes. Operating variables such as total pressure, partial-pressure ratio of carbon monoxide to hydrogen, temperature, and residence time dictate both aldehyde yield and the ratio of linear to branched products. Representative optimisation data are compiled in Table 1.

Parameter setTotal pressureTemperatureAldehyde yieldRatio of linear aldehyde to branched aldehydeSource
Baseline cobalt carbonyl (no added ligand)10,000 kiloPascal200 °C78% [1]1.3 [1]13
Addition of zinc oxide promoter10,000 kiloPascal200 °C84% [2]1.1 [2]85
Phosphine-modified cobalt9,000 kiloPascal190 °C87% [3]1.6 [3]90
Cobalt hydride in aqueous biphasic medium7,600 kiloPascal90 °C62% [4]2.6 [4]42

Key findings

  • Increasing total synthesis-gas pressure above 9,000 kiloPascal improves aldehyde formation but lowers selectivity because reversible hydrogenation becomes competitive [1].
  • Water-soluble cobalt hydride complexes paired with trisodium triphenylphosphine-3,3',3''-trisulfonate shift the equilibrium toward the desired branched aldehyde despite operating at markedly lower pressure [4].
  • Traditional processes exhibit limited linear-to-branched discrimination, making downstream separation critical [2].

Modern Synthetic Approach Development

Low-pressure rhodium catalysis, pioneered in the 1970s, remains the industry benchmark for selectivity control. Fine-tuning of bite-angle phosphines and phosphites, together with in-situ spectroscopic feedback, has elevated both activity and aldehyde regio-control.

Ligand familyRhodium : ligand ratioTotal pressureTemperatureConversion in 1 hourRatio of linear aldehyde to branched aldehydeSource
Triphenylphosphine1 : 46,000 kiloPascal85 °C91% [5]1.8 [5]88
Bis-(biphenyl)-phosphite (“Biphephos”)1 : 58,500 kiloPascal80 °C97% [6]2.4 [6]27
Wide-bite phosphine (Xantphos derivative)1 : 36,000 kiloPascal70 °C95% [7]3.1 [7]95
Perfluoro-substituted phosphite in supercritical carbon dioxide1 : 65,000 kiloPascal60 °C99% [8]4.2 [8]84

Advances

  • Real-time multinuclear nuclear magnetic resonance confirms that rhodium hydrido-acyl resting states are stabilised by electron-poor phosphites, correlating with superior branched-aldehyde formation [6].
  • Supercritical carbon dioxide suppresses secondary olefin isomerisation, pushing the linear-to-branched ratio beyond four [8].
  • State-of-the-art bite-angle design exploits steric steering; Xantphos derivatives nearly triple branched selectivity relative to triphenylphosphine under identical conditions [7].

Catalytic Methods for Selective Synthesis

Beyond homogeneous rhodium, catalyst developers have reported heterogeneous and heterogenised systems that permit rapid phase separation and lower rhodium inventory.

Catalyst architectureSupport or solventConversionRatio of linear aldehyde to branched aldehydeContinuous reuse cyclesSource
Silicalite-1-encapsulated rhodium nanoparticlesZeolitic MFI86% [9]2.5 [9]663
Rhodium tethered to phosphinated mesoporous silicaMCM-4174% [10]2.8 [10]489
Platinum phosphine on controlled-pore silicaMCM-2068% [10]3.0 [10]589
Rhodium-sulfoxantphos in water–organic biphasic mediumDi-methylformamide : water90% [11]2.9 [11]391

Highlights

  • Confinement within MFI channels sterically biases the transition state, raising branched-aldehyde selectivity by roughly twenty-five percent [9].
  • Mesoporous channels also slow catalyst leaching; platinum versions retain ninety-seven percent of metal after five cycles [10].

Green Chemistry and Sustainable Synthesis Strategies

A suite of strategies now enables reduced energy input, benign solvents, and simplified separation.

Green approachOperational detailImpact on aldehyde selectivityCarbon efficiencySource
Supercritical carbon dioxide solvent40-65 °C, 5,000 kiloPascalSelectivity to branched aldehyde increased by forty percent [8]Complete solvent recovery [8]84
Aqueous biphasic catalysis with sulfonated phosphines90 °C, 7,600 kiloPascalBranched selectivity up to sixty-five percent [4]Water-only catalyst phase, solventless product stream [4]42
Ionic-liquid supported rhodium complexes80 °C, 6,000 kiloPascalLinear-to-branched ratio adjustable from two to four [3]Catalyst loss below one percent per run [3]90
Carbon-neutral syngas from dry-reform-ing methane and carbon dioxide1 : 1 carbon monoxide : hydrogen ratio [12]Identical catalytic performance to fossil syngas [2]Net reduction in fossil carbon [12]85

Advances

  • Waste-free work-up: in biphasic mode the aldehyde overlays the dense aqueous catalyst layer, allowing gravity separation without extractive solvents [4].
  • Energy minimisation: sc-CO₂ requires only modest heating and is depressurised to recover both product and solvent in one step [8].

Flow Chemistry and Continuous Processing Methods

Continuous operation delivers sharper residence-time control, higher space–time yields, and compact equipment footprints.

Flow reactorResidence timeAldehyde yieldRatio of linear aldehyde to branched aldehydeThroughput (gram litre⁻¹ hour⁻¹)Source
Honeycomb micro-channel reactor, rhodium–biphenyl phosphite30 minutes92% [13]2.7 [13]840 [13]78
Fractal micro-bubble distributor in stirred tank, cobalt carbonyl60 minutes90% [14]2.6 [14]480 [14]86
Stainless-steel micro-tubing loop, sulfoxantphos ligand20 minutes88% [15]2.5 [15]920 [15]81
Self-cleaning shell-and-tube loop with continuous catalyst recycle45 minutes88% [2]2.8 [2]760 [2]85

Key insights

  • In micro-channels, interfacial area per reactor volume rises by two orders of magnitude, boosting gas–liquid mass transfer and shortening reaction time from three hours in batch to thirty minutes [13].
  • Bubble-mediated flow suppresses back-mixing, leading to a narrower molecular-weight distribution of C-seven aldehydes, desirable for downstream separation [14].

Biocatalytic and Enzymatic Synthetic Pathways

Oxidation of 3-methyl-1-hexanol or reduction of 3-methyl-2-hexanone via oxidoreductases offers mild, stereocontrolled access to the target aldehyde.

Enzyme systemSubstrateCofactor recycling strategyConversionEnantiomeric excessSource
Thermostable primary alcohol dehydrogenase from Pseudomonas species3-Methyl-1-hexanolAmmonium formate / formate dehydrogenase95% [16]Not chiral61
Aldo-keto reductase–imine reductase cascade3-Methyl-2-hexanoneIn-situ nicotinamide adenine dinucleotide phosphate recycling with formate [17]92% [17]>99% for (R)-aldehyde [17]60
Alcohol dehydrogenase from Sulfolobus species3-Methyl-1-hexanolGlucose dehydrogenase/glucose87% [18]97% for (S)-aldehyde [18]64

Highlights

  • At 100 °C, the Pseudomonas enzyme retains half of its activity after one hundred-thirty minutes, simplifying sterility management at industrial scale [16].
  • Coupled formate oxidation delivers stoichiometric reducing power with one hundred-percent atom economy; carbon dioxide is the sole by-product [17].

Scale-Up Strategies and Industrial Production Research

Industrial implementation hinges on catalyst life, solvent management, and aldehyde purification.

Commercial or pilot processCatalyst systemPlant capacityCatalyst loss per annumProduct purity after single distillationSource
Mitsubishi Chemical “M-Process” loop reactorRhodium–bisphosphite300,000 metric-ton year⁻¹<0.3% [19]98.5% [19]33
Technip–Mitsubishi oxo-alcohol integrationRhodium with ligand recovery column200,000 metric-ton year⁻¹0.5% [20]99.0% [20]28
Continuous microreactor demonstration at 1-ton day⁻¹Rhodium–biphenyl phosphite365 ton year⁻¹<0.1% [13]97.8% [13]78
Catalyst recirculation via thermomorphic separationRhodium–phosphite in propylene carbonate100 ton year⁻¹ pilot [21]0.6% [21]96.9% [21]79

Industrial learnings

  • Ligand-recovery distillation maintains rhodium turnover frequency above one thousand even after one-hundred cycles [19].
  • Thermomorphic solvent pairs (propylene carbonate / dodecane) enable on-line catalyst recycle with rhodium loss below one-percent, demonstrating commercial feasibility for smaller specialty-chemical campaigns [21].

Physical Description

Colourless to pale yellow clear liquid; Sweet green aroma

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Density

0.800-0.805

UNII

XUF7U8UTGI

GHS Hazard Statements

Aggregated GHS information provided by 1412 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19269-28-4

Wikipedia

3-methylhexanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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